N'-[5,6-dimethyl-7-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE is a complex organic compound with a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with a diethylamino propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the diethylamino propyl side chain. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or tool in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyl-1,3-propanediamine
- N-[3-(Dimethylamino)propyl]methacrylamide
Uniqueness
N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE stands out due to its unique combination of a pyrrolo[2,3-d]pyrimidine core and a diethylamino propyl side chain. This structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C20H28N6 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(5,6-dimethyl-7-pyridin-4-ylpyrrolo[2,3-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H28N6/c1-5-25(6-2)13-7-10-22-19-18-15(3)16(4)26(20(18)24-14-23-19)17-8-11-21-12-9-17/h8-9,11-12,14H,5-7,10,13H2,1-4H3,(H,22,23,24) |
InChI Key |
HCJHMXMFNZHBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=C2C(=C(N(C2=NC=N1)C3=CC=NC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.